6-Chloro-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methoxy groups on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxyimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2-methoxyaniline.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the imidazo[1,2-a]pyridine core. This can be achieved through various methods, including
Chlorination and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of imidazo[1,2-a]pyridine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloro-7-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-methoxyimidazo[1,2-a]pyridine: Unique due to the presence of both chlorine and methoxy groups.
6-Chloroimidazo[1,2-a]pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxyimidazo[1,2-a]pyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness
This compound stands out due to its dual functional groups, which enhance its versatility in chemical reactions and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-4-8-10-2-3-11(8)5-6(7)9/h2-5H,1H3 |
InChI Key |
HUJSXPONYSILII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN2C=C1Cl |
Origin of Product |
United States |
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